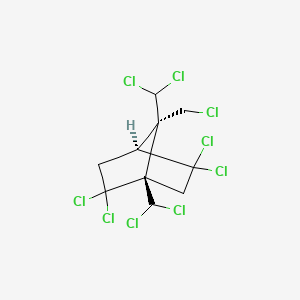
(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane is a chemical compound with diverse applications in scientific research. It offers immense potential for studying environmental toxicity, pesticide development, and ecological impact. The chemical formula for this compound is C9H6Cl9 . It belongs to the group of persistent organic pollutants (POPs) known as polychlorinated bornanes (CHBs) .
Aplicaciones Científicas De Investigación
Molecular Modeling and Environmental Persistence
A study by Vetter and Scherer (1999) used molecular models to explain why certain nonachlorobornanes, such as (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane, are particularly persistent in higher organisms. Their research found that the conformation of the chlorine substituents on the bornane backbone avoids steric hindrance and ring strain, contributing to the molecule's stability and accumulation in marine mammals (Vetter & Scherer, 1999).
Structure Elucidation
Frenzen et al. (1994) conducted X-ray structure analysis on several toxaphene components, including nonachlorobornanes, to precisely determine their crystal structures. This research aids in understanding the molecular structure and potential reactivity of these compounds in environmental samples (Frenzen et al., 1994).
Analytical Challenges
Lau et al. (1994) highlighted the analytical challenges in detecting nonachlorobornane congeners using electron-capture negative-ion mass spectrometry, emphasizing the importance of accurate detection methods for understanding the environmental distribution and impact of these compounds (Lau et al., 1994).
Congener-Specific Concentrations
Vetter et al. (2005) compared two technical toxaphene products, identifying (1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane as a major congener in both. This work is crucial for tracing toxaphene residues in the environment and understanding their sources and transformations (Vetter et al., 2005).
Propiedades
IUPAC Name |
(1S,4S,7R)-2,2,5,5-tetrachloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl9/c11-3-7(5(12)13)4-1-10(18,19)8(7,6(14)15)2-9(4,16)17/h4-6H,1-3H2/t4-,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYUXOGVJMFMHR-ZQASAOEGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(C1(Cl)Cl)(C2(CCl)C(Cl)Cl)C(Cl)Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]([C@@](C1(Cl)Cl)(CC2(Cl)Cl)C(Cl)Cl)(CCl)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S,7R)-2,2,5,5,8,9,9,10,10-Nonachlorobornane | |
CAS RN |
154159-06-5 |
Source


|
| Record name | Parlar 62 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154159065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 154159-06-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

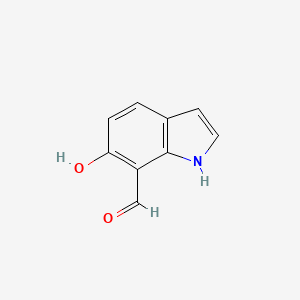

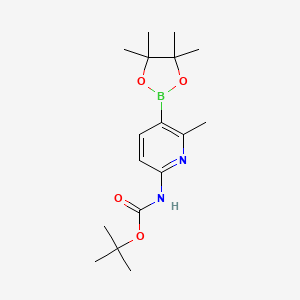
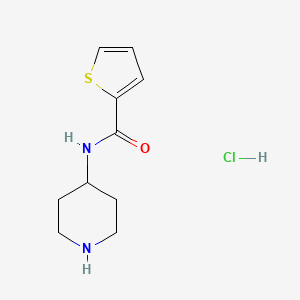
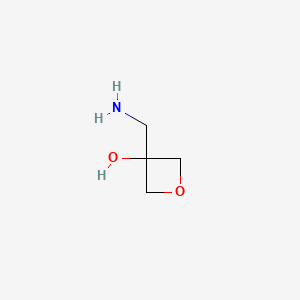
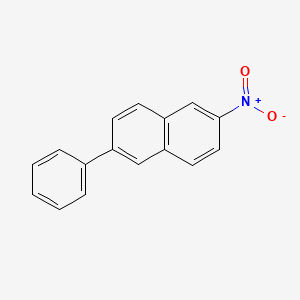
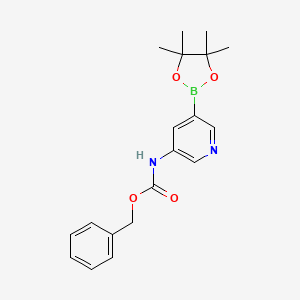
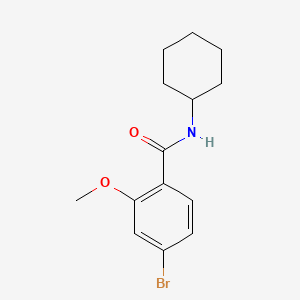
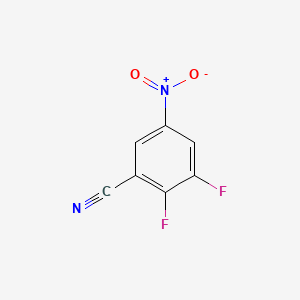

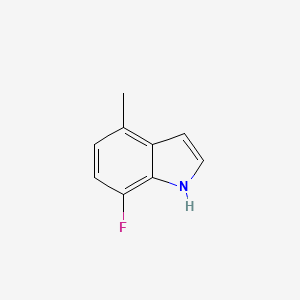
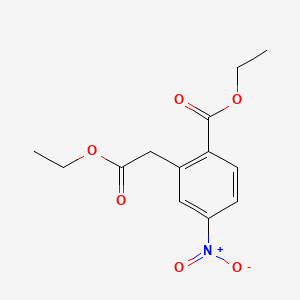
![Tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate](/img/structure/B597958.png)